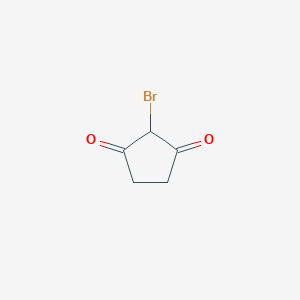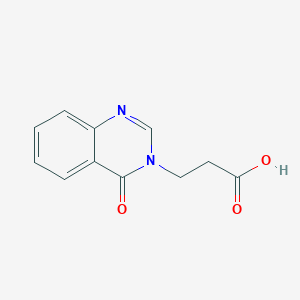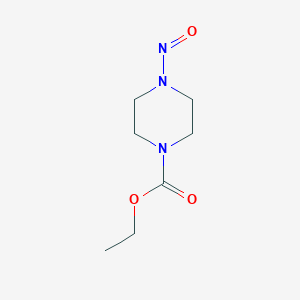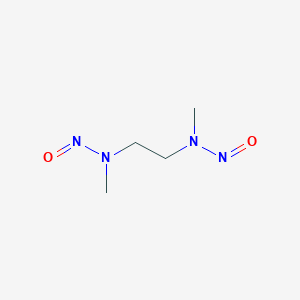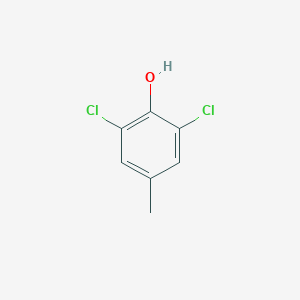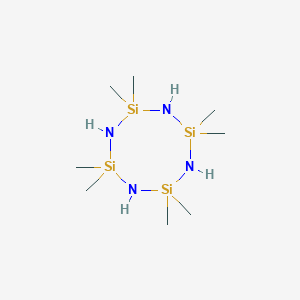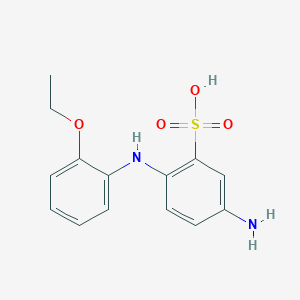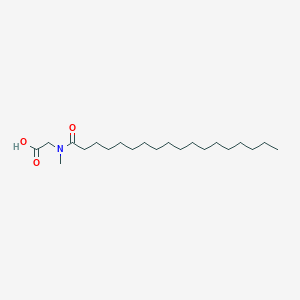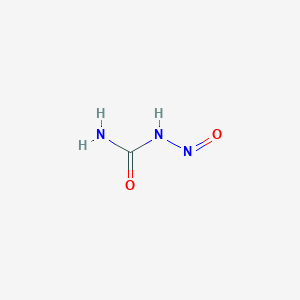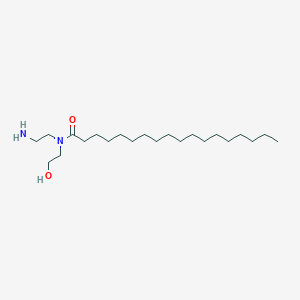
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-, commonly known as OEA, is a naturally occurring fatty acid amide that has been found to play a crucial role in regulating appetite and body weight. It is synthesized in the small intestine and acts as a signaling molecule that communicates with the brain to regulate food intake and energy expenditure. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics.
作用机制
OEA acts on several receptors in the gut and the brain to regulate food intake and energy expenditure. It activates the peroxisome proliferator-activated receptor alpha (PPAR-alpha) in the small intestine, which leads to the release of satiety hormones and a decrease in food intake. OEA also acts on the transient receptor potential vanilloid type 1 (TRPV1) receptor in the gut, which leads to the release of neurotransmitters that signal the brain to reduce appetite. In the brain, OEA acts on the cannabinoid receptor type 1 (CB1) to regulate energy expenditure and inhibit food intake.
生化和生理效应
OEA has several biochemical and physiological effects that make it a promising target for the development of new therapeutics. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. OEA also has neuroprotective effects by preventing the death of neurons in the brain. In addition, OEA has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic for diabetes and other metabolic disorders.
实验室实验的优点和局限性
OEA has several advantages for lab experiments, including its natural occurrence in the body and the availability of synthetic methods for its production. However, OEA can be difficult to study due to its rapid metabolism and clearance from the body. In addition, the effects of OEA can be influenced by factors such as diet and exercise, making it challenging to control experimental conditions.
未来方向
There are several future directions for research on OEA, including the development of new therapeutics for obesity, diabetes, and neurodegenerative diseases. Researchers are also exploring the use of OEA as a biomarker for these conditions, as well as its potential role in regulating other physiological processes such as pain and inflammation. Finally, there is a need for further studies to elucidate the mechanisms of action of OEA and to identify potential side effects and safety concerns.
合成方法
OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of oleic acid with ethanolamine and hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the use of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to convert precursor molecules into OEA.
科学研究应用
OEA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that OEA can regulate food intake and body weight by activating receptors in the gut and the brain. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases.
属性
CAS 编号 |
120-41-2 |
|---|---|
产品名称 |
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)- |
分子式 |
C22H46N2O2 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
InChI 键 |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
其他 CAS 编号 |
120-41-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



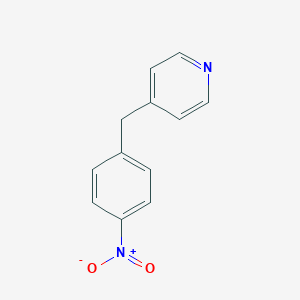
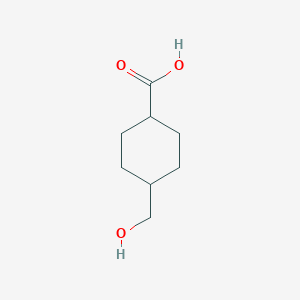
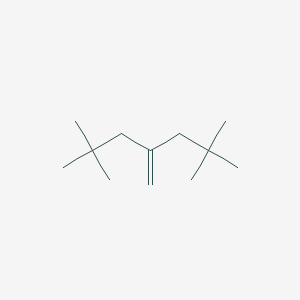
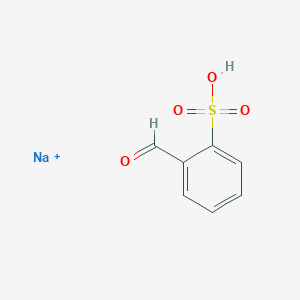
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
